

(-)-Corey Lactone Diol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (-)-Corey lactone diol

Cat. No.: B601817

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CAS Number: 32233-40-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Corey lactone diol, systematically known as (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, is a pivotal chiral intermediate in the stereocontrolled synthesis of a vast array of prostaglandins (PGs) and their analogues.[1][2][3] Prostaglandins are potent, locally acting lipid compounds that mediate a wide range of physiological and pathological processes, including inflammation, blood pressure regulation, and reproductive functions.[4] The rigid bicyclic structure of **(-)-Corey lactone diol** provides the necessary stereochemical framework for the elaboration of the two side chains characteristic of prostaglandins.[5][6] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **(-)-Corey lactone diol**, with a focus on its role in the synthesis of Prostaglandin F2 α (PGF2 α). Detailed experimental protocols and safety information are also provided to assist researchers in its effective and safe utilization.

Chemical and Physical Properties

(-)-Corey lactone diol is a white to beige-brown crystalline solid.[7][8] It is a stable compound that can be stored at room temperature for at least two years.[2] It is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), and has some solubility in aqueous buffers like PBS (pH 7.2).[2][9]

Quantitative Data

The key physical and chemical properties of **(-)-Corey lactone diol** are summarized in the table below for easy reference.

Property	Value	References
CAS Number	32233-40-2	[7][8]
Molecular Formula	C ₈ H ₁₂ O ₄	[8][10]
Molecular Weight	172.18 g/mol	[8][10]
Appearance	White to beige-brown crystalline powder or crystals	[7][8]
Melting Point	117-119 °C	[7][8][10]
Boiling Point	406.6 °C at 760 mmHg	[7][10]
Density	1.365 g/cm ³	[7][10]
Flash Point	172.9 °C	[8]
Refractive Index	1.545	[7]
Storage Temperature	-20 °C or Room Temperature	[2][7][8]
Solubility	Ethanol (~10 mg/ml), DMSO (~30 mg/ml), DMF (~50 mg/ml), PBS (pH 7.2) (~10 mg/ml)	[2][9]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **(-)-Corey lactone diol**. The following table summarizes available NMR and IR data.

Spectrum	Data	References
¹ H NMR (400MHz, Chloroform-d)	δ 4.93 (td, J=6.8, 2.8Hz, 1H), 4.19 (q, J=6.4Hz, 1H), 3.75 (dd, J=10.8, 5.6Hz, 1H), 3.63 (dd, J=10.8, 7.2Hz, 1H), 2.81 (dd, J=18.0, 9.9Hz, 1H), 2.68– 2.56 (m, 1H), 2.53 (dd, J=18.0, 2.4Hz, 1H), 2.43 (dt, J=14.8, 6.4Hz, 1H), 2.10–1.94 (m, 2H)	[11]
¹³ C NMR (100MHz, DMSO-d ₆)	δ 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47	[11]
Infrared (IR)	A strong γ -lactone peak is typically observed around 1764 cm ⁻¹ .	[12]

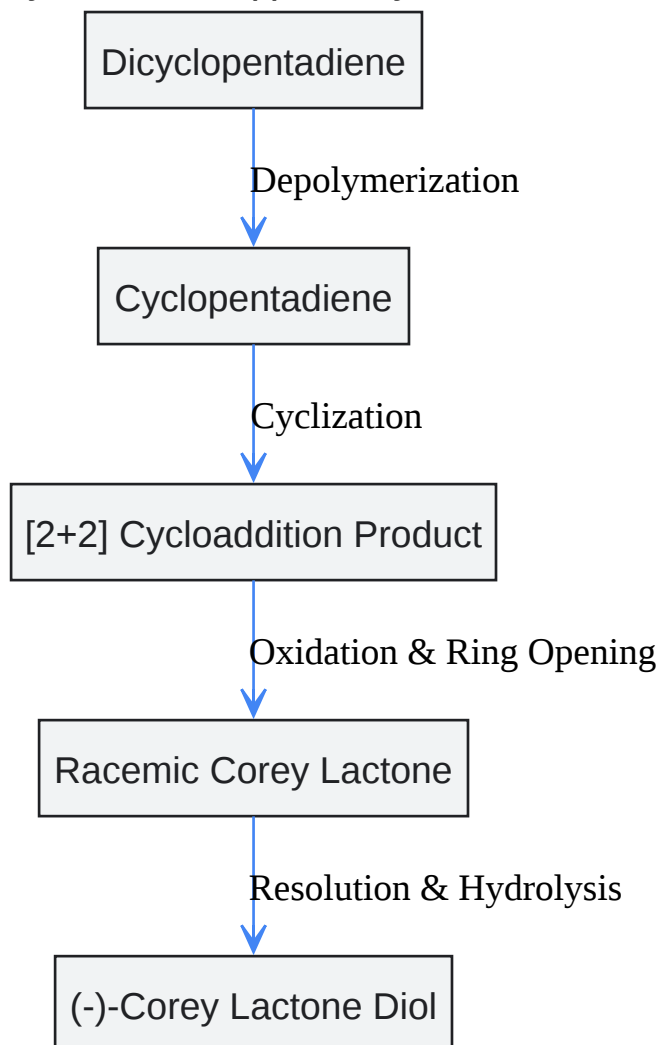
Synthesis of (-)-Corey Lactone Diol

The synthesis of **(-)-Corey lactone diol** is a multi-step process that often begins with dicyclopentadiene.[3][10] The general synthetic strategy involves the formation of a bicyclic intermediate, followed by oxidative cleavage and subsequent functional group manipulations to yield the target diol.

Synthetic Workflow Diagram

The following diagram illustrates a typical synthetic route from dicyclopentadiene to **(-)-Corey lactone diol**.

Synthesis of (-)-Corey Lactone Diol



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Caption: A simplified workflow for the synthesis of **(-)-Corey lactone diol**.

Experimental Protocol: Synthesis from Dicyclopentadiene

The following protocol is a representative example of the synthesis of **(-)-Corey lactone diol**.

Step 1: Depolymerization of Dicyclopentadiene[10]

- Add 200g of dicyclopentadiene to a 500ml flask equipped with a distillation apparatus.

- Heat the flask to effect depolymerization.
- Collect the cyclopentadiene monomer by distillation at 38-42 °C.

Step 2: [2+2] Cycloaddition[\[10\]](#)

- In a suitable reactor, combine the freshly distilled cyclopentadiene with a ketene equivalent (e.g., dichloroketene, generated in situ from dichloroacetyl chloride and a base).
- The reaction is typically carried out in an inert solvent like n-heptane.
- The resulting cycloadduct is then isolated.

Step 3: Baeyer-Villiger Oxidation and Ring Opening[\[13\]](#)

- The cycloadduct is subjected to a Baeyer-Villiger oxidation, often using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA), to form a lactone.
- Subsequent hydrolysis under basic conditions (e.g., sodium hydroxide) opens the ring to form a diacid.

Step 4: Iodolactonization and Reduction

- The diacid is then treated with iodine and potassium iodide to induce iodolactonization, forming an iodo-lactone.
- Reductive deiodination, for example with tributyltin hydride, removes the iodine atom.

Step 5: Resolution and Hydrolysis[\[5\]](#)

- The racemic lactone is resolved into its enantiomers. This can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization.
- The desired enantiomer is then hydrolyzed to yield **(-)-Corey lactone diol**.

Application in Prostaglandin Synthesis

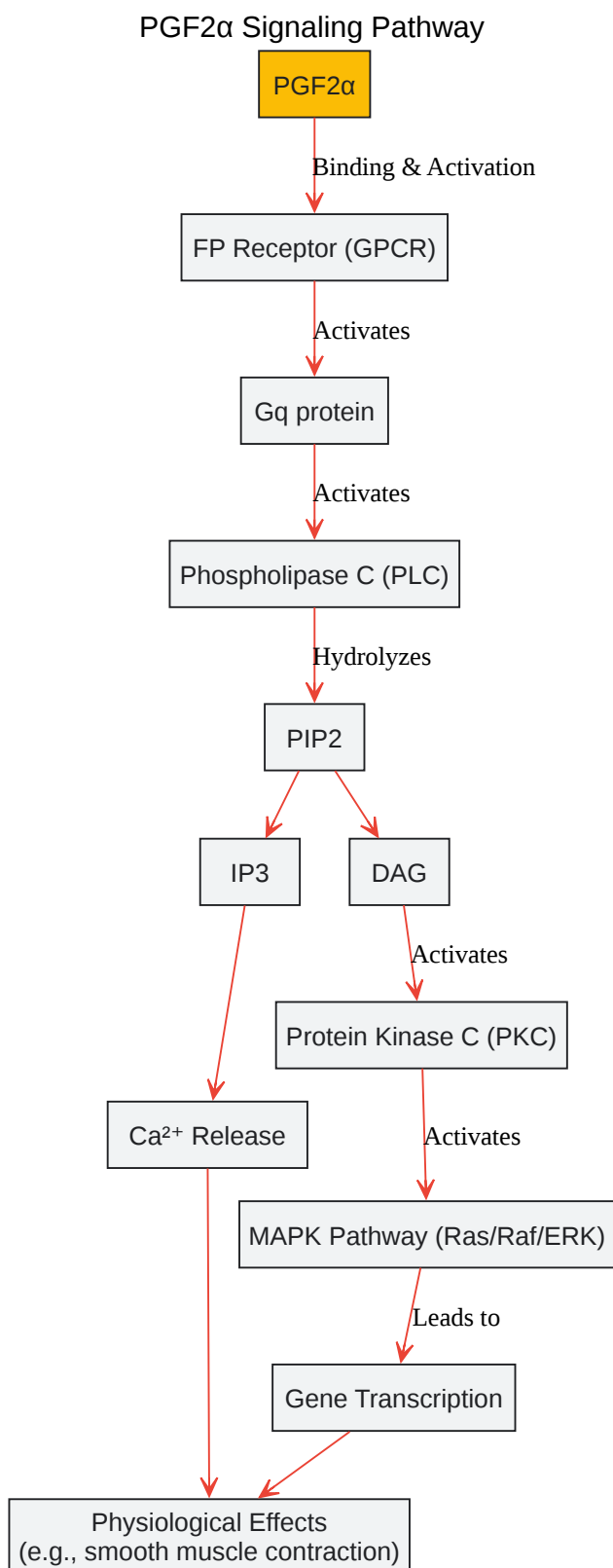
(-)-Corey lactone diol is a cornerstone in the synthesis of numerous prostaglandins.^[2] Its two hydroxyl groups serve as handles for the introduction of the upper (α -chain) and lower (ω -chain) side chains of the prostaglandin molecule.

Synthesis of Prostaglandin F2 α

The conversion of **(-)-Corey lactone diol** to PGF2 α involves a series of well-established transformations, including the selective protection of the hydroxyl groups, oxidation, Wittig or Horner-Wadsworth-Emmons reactions to introduce the side chains, and final deprotection steps.^[14]^[15]

PGF2 α Signaling Pathway

PGF2 α exerts its biological effects by binding to and activating the FP receptor, a G-protein coupled receptor (GPCR).^[16] This activation triggers a cascade of intracellular signaling events.



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Caption: Overview of the PGF2 α -FP receptor signaling cascade.

Experimental Protocol: Synthesis of PGF2 α from (-)-Corey Lactone Diol

This protocol outlines the key steps in the synthesis of PGF2 α from **(-)-Corey lactone diol**.

Step 1: Selective Protection of the Primary Hydroxyl Group

- React **(-)-Corey lactone diol** with a bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. This selectively protects the less sterically hindered primary hydroxyl group.

Step 2: Protection of the Secondary Hydroxyl Group

- The remaining secondary hydroxyl group is then protected, for example, as a p-phenylbenzoyl (PPB) ester by reacting with p-phenylbenzoyl chloride.

Step 3: Lactone Reduction to Lactol

- The protected lactone is reduced to the corresponding lactol (a hemiacetal) using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (e.g., -78 °C).

Step 4: Introduction of the α -Chain via Wittig Reaction

- The lactol is subjected to a Wittig reaction with an appropriate phosphorane, such as the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide, to introduce the α -chain.

Step 5: Introduction of the ω -Chain via Horner-Wadsworth-Emmons Reaction

- The silyl protecting group on the primary alcohol is removed.
- The resulting alcohol is oxidized to an aldehyde using an oxidizing agent like the Collins reagent.
- A Horner-Wadsworth-Emmons reaction with a suitable phosphonate, such as dimethyl (2-oxoheptyl)phosphonate, introduces the ω -chain.

Step 6: Reduction of the Ketone and Deprotection

- The ketone in the ω -chain is stereoselectively reduced to the desired (S)-alcohol.
- Finally, the remaining protecting groups are removed to yield PGF2 α .

Safety and Handling

(-)-Corey lactone diol should be handled with appropriate safety precautions in a laboratory setting.[\[8\]](#)[\[17\]](#)

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[\[8\]](#)
- Handling: Avoid breathing dust.[\[8\]](#) Use in a well-ventilated area.[\[17\]](#) Minimize dust generation and accumulation.[\[18\]](#) Wash thoroughly after handling.[\[17\]](#)
- Storage: Store in a tightly closed container in a cool, dry place.[\[8\]](#) For long-term storage, -20 °C is recommended.[\[7\]](#)
- First Aid:
 - In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[\[8\]](#)
 - In case of skin contact: Wash off with soap and plenty of water.[\[8\]](#)
 - If inhaled: Move to fresh air.[\[8\]](#)
 - If swallowed: Rinse mouth with water.[\[8\]](#)

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.[\[8\]](#)[\[17\]](#)[\[19\]](#)

Conclusion

(-)-Corey lactone diol is a versatile and indispensable chiral building block in the synthesis of prostaglandins and their analogs. Its well-defined stereochemistry and functionality provide a robust platform for the construction of these complex and biologically significant molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers

and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

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